

Metyltetraprole: A Technical Guide to its Unique Bioactivity Against QoI-Resistant Fungi

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Compound of Interest

Compound Name: Metyltetraprole

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Introduction

The emergence of fungicide resistance in plant pathogenic fungi poses a significant threat to global food security. Quinone outside inhibitor (QoI) fungicides, which target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, have been a cornerstone of disease management for decades.[1][2][3] However, their efficacy has been compromised by the widespread development of resistance, primarily due to a single point mutation, G143A, in the cytochrome b gene.[1][4][5] This mutation confers a high level of resistance to existing QoI fungicides.[5] **Metyltetraprole**, a novel QoI fungicide developed by Sumitomo Chemical, represents a significant breakthrough in overcoming this challenge.[1][2][3] Classified in FRAC Group 11A, **metyltetraprole** demonstrates remarkable efficacy against both QoI-susceptible and resistant fungal strains, particularly those harboring the G143A mutation.[1][6]

This technical guide provides an in-depth overview of the unique bioactivity of **metyltetraprole**, its mechanism of action, and the experimental data supporting its efficacy. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in fungicide research and development.

Mechanism of Action: Overcoming Steric Hindrance

Metyltetraprole, like other QoI fungicides, inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transport and subsequent

ATP production.[1][7][8] The key to its effectiveness against resistant strains lies in its unique chemical structure. **Metyltetraprole** possesses a novel, compact tetrazolinone pharmacophore, which is significantly smaller than the methoxyacrylate structure of conventional QoI fungicides.[1][2][9]

The G143A mutation in the cytochrome b protein introduces a bulkier alanine residue in place of glycine at position 143. This substitution creates steric hindrance that prevents the larger pharmacophores of traditional QoIs from binding effectively to the Qo site.[1][2] In contrast, the compact tetrazolinone ring of **metyltetraprole** is able to fit into the altered binding pocket of the G143A mutant, maintaining its inhibitory activity.[1][2][9] Computational modeling and experimental data have confirmed that **metyltetraprole**'s binding mode is largely unaffected by the G143A substitution.[1][7]

The following diagram illustrates the proposed mechanism of **metyltetraprole**'s action at the molecular level.

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